molecular formula Be(C5H7O2)2<br>C10H14BeO4 B3825579 Beryllium 2,4-pentanedionate

Beryllium 2,4-pentanedionate

Cat. No.: B3825579
M. Wt: 207.23 g/mol
InChI Key: BBKXDHBLPBKCFR-FDGPNNRMSA-L
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Description

It is a white crystalline powder that is freely soluble in alcohol and ether but slightly soluble in water . This compound is known for its chelating properties and is used in various scientific and industrial applications.

Preparation Methods

Beryllium 2,4-pentanedionate can be synthesized through the reaction of beryllium chloride with acetylacetone in the presence of a base. The reaction typically involves the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Beryllium 2,4-pentanedionate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Beryllium 2,4-pentanedionate has several scientific research applications:

Mechanism of Action

The mechanism of action of beryllium 2,4-pentanedionate involves its ability to form stable complexes with various metal ions. This chelating property allows it to interact with different molecular targets, including enzymes and other proteins. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .

Comparison with Similar Compounds

Beryllium 2,4-pentanedionate can be compared with other similar compounds, such as:

  • Zinc 2,4-pentanedionate
  • Iron 2,4-pentanedionate
  • Copper 2,4-pentanedionate

These compounds share similar chelating properties but differ in their metal centers, leading to variations in their chemical reactivity and applications. This compound is unique due to the specific properties of beryllium, such as its high charge density and small ionic radius, which influence its interactions with other molecules .

Properties

IUPAC Name

beryllium;(Z)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Be/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKXDHBLPBKCFR-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be+2].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Be+2].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Be(C5H7O2)2, C10H14BeO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name beryllium acetylacetonate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Record name Beryllium acetylacetonate
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URL https://haz-map.com/Agents/20315
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CAS No.

10210-64-7
Record name Bis(pentane-2,4-dionato-O,O')beryllium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.453
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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